Introduction: The Significance of Hexaphenyldisilane
Introduction: The Significance of Hexaphenyldisilane
An In-Depth Technical Guide to the Synthesis and Characterization of Hexaphenyldisilane
This document provides a comprehensive, field-proven guide for the synthesis, purification, and detailed characterization of hexaphenyldisilane (C₃₆H₃₀Si₂). Designed for researchers, chemists, and materials scientists, this guide moves beyond simple procedural lists to explain the underlying principles and causalities behind experimental choices, ensuring both reproducibility and a deeper understanding of the chemistry involved.
Hexaphenyldisilane, also known as 1,1,1,2,2,2-hexaphenyldisilane, is a cornerstone organosilicon compound characterized by a direct silicon-silicon bond, with each silicon atom bonded to three phenyl rings.[1][2] This sterically hindered yet remarkably stable white crystalline solid serves as a critical precursor and model compound in organosilicon chemistry.[3] Its structure, featuring a Si-Si bond length of approximately 2.38 Å, provides a unique platform for studying the properties of silicon-silicon single bonds.[4][5] Understanding its synthesis and characterization is fundamental for applications ranging from precursors for silicon-based polymers to reagents in advanced organic synthesis.[6]
Synthesis: Reductive Coupling of Triphenylchlorosilane
The most robust and widely adopted method for preparing hexaphenyldisilane is the Wurtz-Fittig type reductive coupling of triphenylchlorosilane using an alkali metal, typically sodium. This method is effective due to the high electropositivity of sodium, which readily reduces the silicon-halide bond.
Underlying Mechanism and Rationale
The reaction proceeds via the reduction of triphenylchlorosilane by sodium metal. While the exact mechanism can be complex, it is generally understood to involve the formation of a highly reactive triphenylsilyl intermediate. Two triphenylsilyl radicals or a related silyl anion species can then couple to form the new, stable silicon-silicon bond of hexaphenyldisilane.
Causality Behind Experimental Design:
-
Inert Atmosphere: The use of sodium metal necessitates a strictly anhydrous and oxygen-free environment (e.g., nitrogen or argon). Sodium reacts violently with water and rapidly oxidizes in air, which would quench the reaction and pose a significant safety hazard.
-
Solvent Choice: A high-boiling, non-protic solvent such as xylene or toluene is crucial. The elevated temperature is required to overcome the activation energy of the reaction and ensure a practical reaction rate. The solvent must also be inert to the highly reactive sodium metal.
-
Purification Strategy: The primary byproduct is sodium chloride (NaCl), which is insoluble in the organic solvent and can be easily removed by filtration. The final product is purified by recrystallization, leveraging the difference in solubility between hexaphenyldisilane and any minor organic byproducts.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis of hexaphenyldisilane.
Detailed Experimental Protocol
This protocol is a self-validating system; successful synthesis will yield a product whose analytical data matches the characterization data provided in Section 3.
-
Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of dry nitrogen.
-
Reagent Preparation: In the flask, place finely cut sodium metal (2.2 equivalents) in anhydrous xylene. Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.
-
Reaction: Allow the sodium dispersion to cool slightly. In a separate flask, dissolve triphenylchlorosilane (1.0 equivalent) in anhydrous xylene.[7] Add this solution dropwise to the stirred sodium dispersion under a positive pressure of nitrogen.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain it for 4-6 hours. The mixture will typically become cloudy as sodium chloride precipitates.
-
Work-up: Cool the reaction mixture to room temperature. Cautiously add isopropanol or ethanol to the flask to quench any unreacted sodium metal. This should be done slowly and behind a safety shield.
-
Isolation: Add water to dissolve the sodium chloride. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Purification: Filter the solution and remove the xylene under reduced pressure. The resulting crude solid is then recrystallized from a suitable solvent system (e.g., toluene or a xylene/ethanol mixture) to yield pure hexaphenyldisilane as white crystals.[3]
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent. The melting point of the pure product should be sharp, around 358-360 °C.[8]
Comprehensive Characterization
Characterization is essential to confirm the identity, purity, and structure of the synthesized hexaphenyldisilane. The following techniques provide a complete analytical profile.
Characterization Workflow Diagram
Caption: The multi-technique workflow for hexaphenyldisilane characterization.
X-ray Crystallography
X-ray crystallography provides the definitive, unambiguous three-dimensional structure of the molecule in the solid state.[9][10] It is the gold standard for confirming the Si-Si bond formation and determining precise bond lengths, bond angles, and the conformation of the phenyl rings.
Protocol for Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation or slow cooling.[11]
-
Dissolve the purified hexaphenyldisilane in a minimum amount of a hot solvent like toluene.
-
Allow the solution to cool to room temperature undisturbed over several hours to days.
-
Alternatively, leave the saturated solution in a loosely capped vial to allow for slow evaporation of the solvent.
-
Carefully select a well-formed, defect-free crystal for analysis.[10]
Key Crystallographic Data: The crystal structure of hexaphenyldisilane has been determined and reported.[4][5]
| Parameter | Value | Reference |
| Crystal System | Orthorhombic | [4][5] |
| Space Group | P2₁2₁2₁ | [1][4][5] |
| a (Å) | 20.2889 | [1][4] |
| b (Å) | 16.9602 | [1][4] |
| c (Å) | 8.5506 | [1][4] |
| Si-Si Bond Length (Å) | 2.38 | [4][5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is used to confirm the molecular structure in solution by probing the local chemical environments of the hydrogen, carbon, and silicon nuclei.[12][13]
| Nucleus | Expected Chemical Shift (ppm) | Rationale |
| ¹H NMR | ~7.0 - 7.6 | Complex multiplet corresponding to the 30 aromatic protons of the six phenyl groups. |
| ¹³C NMR | ~127 - 138 | Multiple signals in the aromatic region corresponding to the different carbon environments (ipso, ortho, meta, para) of the phenyl rings.[1] |
| ²⁹Si NMR | ~ -20 to -25 | A single resonance characteristic of a silicon atom in a disilane environment, bonded to another silicon and three phenyl groups.[12] |
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective tool for confirming the presence of key functional groups.[14] For hexaphenyldisilane, the spectrum is dominated by the vibrations of the phenyl groups.
| Frequency Range (cm⁻¹) | Assignment |
| 3000 - 3100 | Aromatic C-H stretching vibrations.[14] |
| 1400 - 1600 | Aromatic C=C ring stretching vibrations. |
| 690 - 770 | Strong bands due to C-H out-of-plane bending for monosubstituted benzene rings.[14] |
| ~1100 | Si-Ph (silicon-phenyl) stretching vibration. |
An evaluated IR spectrum for hexaphenyldisilane is available in the Coblentz Society's collection, confirming these assignments.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound and can provide insight into its stability and fragmentation patterns.[15][16]
| m/z Value | Assignment |
| 518.8 | [M]⁺, the molecular ion, corresponding to the molecular formula C₃₆H₃₀Si₂.[1][2] |
| 259 | [M/2]⁺ or [Si(C₆H₅)₃]⁺, a very prominent peak resulting from the homolytic or heterolytic cleavage of the central Si-Si bond. This is a characteristic fragmentation for disilanes.[1] |
Thermal Analysis (TGA/DSC)
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to determine the thermal stability and melting point of the compound.
| Parameter | Value | Technique |
| Melting Point | ~358-360 °C | DSC/Melting Point Apparatus[8] |
| Decomposition Temp. | > 400 °C | TGA[17] |
The high melting and decomposition temperatures are indicative of the compound's significant thermal stability.
Safety and Handling
-
Hexaphenyldisilane: Harmful if swallowed or in contact with skin.[1] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Triphenylchlorosilane: Corrosive. Causes skin and eye burns. Reacts with moisture to release HCl. Handle in a fume hood.
-
Sodium Metal: Highly reactive and flammable. Reacts violently with water. Must be handled under an inert atmosphere or a layer of mineral oil. All work should be conducted in a fume hood, away from water sources.
Conclusion
The synthesis of hexaphenyldisilane via Wurtz-Fittig coupling of triphenylchlorosilane is a classic and reliable method in organosilicon chemistry. This guide provides the necessary procedural details and, more importantly, the rationale behind them. The successful synthesis is validated through a comprehensive suite of analytical techniques, with X-ray crystallography providing the ultimate structural proof. By following this integrated approach of synthesis and characterization, researchers can confidently prepare and verify this important molecule for further study and application.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 74059, Hexaphenyldisilane. Retrieved from [Link]
-
Bernert, T., et al. (2014). Determination of the Crystal Structure of Hexaphenyldisilane from Powder Diffraction Data and Its Thermodynamic Properties. Crystal Growth & Design, 14(6), 2937–. Available at: [Link]
-
ChemBK (2024). Hexaphenyldisilane. Retrieved from [Link]
-
NIST (National Institute of Standards and Technology). Disilane, hexaphenyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Defense Technical Information Center (1992). Reductive Coupling of Chlorosilanes with Lithium. Retrieved from [Link]
-
Gilman, H., & Lichtenwalter, G. D. (1959). Preparation and Properties of Hexaaryldisilanes. Journal of the American Chemical Society, 81(20), 5420–5422. Available at: [Link]
-
The Royal Society of Chemistry. Supporting Information for a publication containing NMR spectra of hexaphenyldisilane. Retrieved from [Link]
-
Organic Syntheses. General experimental procedures. Retrieved from [Link]
-
Tulane University (2010). X-Ray Crystallography. Retrieved from [Link]
-
Bernert, T., et al. (2014). Determination of the Crystal Structure of Hexaphenyldisilane from Powder Diffraction Data and Its Thermodynamic Properties. ACS Publications. Retrieved from [Link]
-
Iowa State University (1995). Novel disilane-induced radical reactions with diphenylacetylene. Retrieved from [Link]
-
MDPI (2021). Thermal Analysis of Parylene Thin Films for Barrier Layer Applications. Retrieved from [Link]
-
University of Colorado Boulder. Spectroscopy: Infrared Spectra. Retrieved from [Link]
-
University of Florida, Center for X-ray Crystallography. Tutorials - How to Grow Crystals. Retrieved from [Link]
-
Wiberg, N., et al. (2020). Syntheses and Molecular Structures of Liquid Pyrophoric Hydridosilanes. ChemistryOpen, 9(7), 762-771. Available at: [Link]
-
Lin, S., et al. (2023). Deep Electroreductive Chemistry: Harnessing Carbon- and Silicon-based Reactive Intermediates in Organic Synthesis. ACS Catalysis, 13(1), 24-38. Available at: [Link]
-
ResearchGate (2006). Analysis by mass spectrometry of the hydrolysis/condensation reaction of a trialkoxysilane in various dental monomer solutions. Retrieved from [Link]
-
Juneja, S., et al. (2018). Study of Infra-red Spectroscopy on Bonding Environment and Structural Properties of Nanocrystalline Silicon Thin Films Grown by VHF-PECVD Process. Silicon. Available at: [Link]
-
Martin, G. E., & Crouch, R. C. (2011). X-Ray Crystallography of Chemical Compounds. Journal of Chemical and Pharmaceutical Research, 3(4), 11-21. Available at: [Link]
-
Reich, H. J. Organic Chemistry Data - 13C NMR Chemical Shifts. Retrieved from [Link]
-
Sajewicz, M., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Molecules, 28(9), 3894. Available at: [Link]
-
Wikipedia. X-ray crystallography. Retrieved from [Link]
Sources
- 1. Hexaphenyldisilane | C36H30Si2 | CID 74059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Disilane, hexaphenyl- [webbook.nist.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. HEXAPHENYLDISILANE | 1450-23-3 [chemicalbook.com]
- 7. Triphenylchlorosilane | CymitQuimica [cymitquimica.com]
- 8. chembk.com [chembk.com]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 11. Tutorials » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 12. rsc.org [rsc.org]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. gacbe.ac.in [gacbe.ac.in]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Thermal Analysis of Parylene Thin Films for Barrier Layer Applications [mdpi.com]
